molecular formula C18H20BrNO B14180478 (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine CAS No. 920802-44-4

(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine

Cat. No.: B14180478
CAS No.: 920802-44-4
M. Wt: 346.3 g/mol
InChI Key: CAJBUAPGXWAZRG-SFHVURJKSA-N
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Description

(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the cyclization of the amine with ethylene oxide to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the morpholine ring can enhance the compound’s stability and bioavailability. The phenylethyl group may contribute to the compound’s lipophilicity, allowing it to cross cell membranes and exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

  • (2r)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
  • (2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine
  • (2r)-2-(4-Methylphenyl)-4-(2-phenylethyl)morpholine

Uniqueness

(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes. Additionally, the combination of the bromophenyl and phenylethyl groups provides a distinct structural framework that can be exploited in the design of novel compounds with desired properties.

Properties

CAS No.

920802-44-4

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine

InChI

InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1

InChI Key

CAJBUAPGXWAZRG-SFHVURJKSA-N

Isomeric SMILES

C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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